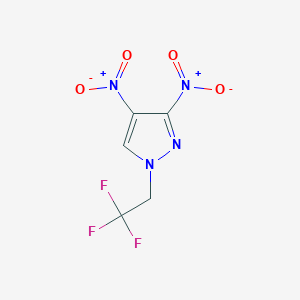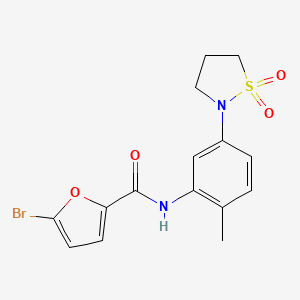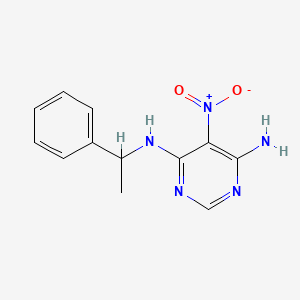![molecular formula C8H15Cl2NO2S B2986658 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride CAS No. 2060050-68-0](/img/structure/B2986658.png)
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is a chemical compound that is used for pharmaceutical testing . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is involved in a range of chemical reactions. These reactions are part of the synthesis process of the compound . The stereochemical control in these reactions is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Applications De Recherche Scientifique
Conformational Analysis
Research on related azabicyclo compounds like 2-Azabicyclo(2.2.2)octan-3-One and its derivatives has been conducted to understand their conformational dependence. These studies involve measuring spectra and interpreting spin coupling constants, which are crucial for understanding the molecular structure and behavior of such compounds (Berger, 1978).
Catalytic Applications
Azabicyclo derivatives have been explored for their potential in catalysis. For example, studies on the Rh(I)-catalyzed Pauson–Khand reaction of azabicyclo derivatives highlight their utility in complex organic synthesis processes (Inagaki, Kawamura, & Mukai, 2007). This illustrates the potential of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride in similar catalytic roles.
Polymerization Processes
The polymerization of bicyclic acetals, which are structurally similar to this compound, has been explored. This research provides insights into the efficiency of different initiators and the impact of temperature on polymerization, which could be relevant for understanding the polymerization behavior of azabicyclo derivatives (Okada, Sumitomo, & Sumi, 1982).
Synthesis of Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclo[3.3.0]octane carboxylic acid demonstrates the potential of azabicyclo compounds in the production of chiral auxiliaries, important for asymmetric synthesis in pharmaceutical research (Martens & Lübben, 1991).
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride, has attracted attention from many research groups worldwide . This interest is driven by the wide array of interesting biological activities displayed by the family of tropane alkaloids, which have this scaffold at their core . Future research is likely to continue exploring the synthesis and applications of this and related compounds.
Propriétés
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-2-1-4-10(6-8)5-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAVVCTLFTVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



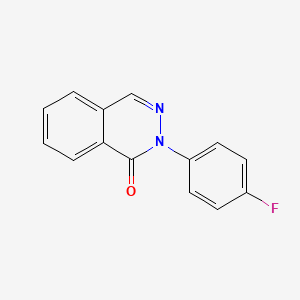
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)
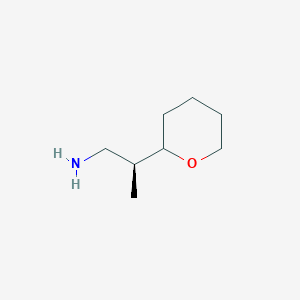
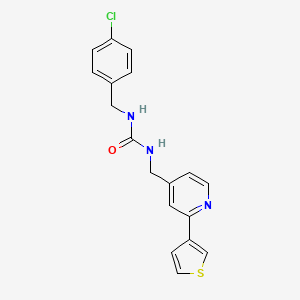
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)
